molecular formula C12H9BrOS B1292515 1-[4-(3-Bromothien-2-yl)phenyl]ethanone CAS No. 937796-01-5

1-[4-(3-Bromothien-2-yl)phenyl]ethanone

Cat. No.: B1292515
CAS No.: 937796-01-5
M. Wt: 281.17 g/mol
InChI Key: AMADTVLVNSCDKW-UHFFFAOYSA-N
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Description

1-[4-(3-Bromothien-2-yl)phenyl]ethanone is a chemical compound with the molecular formula C12H9BrOS and a molecular weight of 281.167 g/mol. It is known for its unique structure, which includes a bromothienyl group attached to a phenyl ethanone moiety. This compound is used primarily in laboratory settings for various research purposes.

Preparation Methods

The synthesis of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:

    Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.

    Friedel-Crafts Acylation: The 3-bromothiophene is then subjected to a Friedel-Crafts acylation reaction with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride to produce this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(3-Bromothien-2-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(3-Bromothien-2-yl)phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: It is investigated for potential therapeutic applications, including its role as a precursor in drug development.

    Industry: This compound is used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromothienyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[4-(3-Bromothien-2-yl)phenyl]ethanone can be compared with similar compounds such as:

    1-[4-(2-Bromothien-3-yl)phenyl]ethanone: This compound has a similar structure but with the bromine atom in a different position on the thiophene ring.

    1-[4-(3-Chlorothien-2-yl)phenyl]ethanone: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions.

    1-[4-(3-Methylthien-2-yl)phenyl]ethanone: This compound has a methyl group instead of a bromine atom, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific bromothienyl substitution, which imparts distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

1-[4-(3-bromothiophen-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMADTVLVNSCDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640459
Record name 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-01-5
Record name Ethanone, 1-[4-(3-bromo-2-thienyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937796-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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